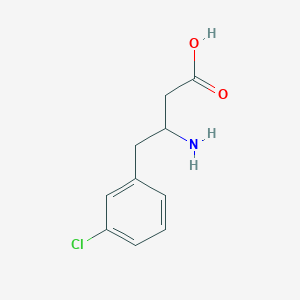

3-Amino-4-(3-chlorophenyl)butyric acid

Description

Properties

IUPAC Name |

3-amino-4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJTZNQNXPKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product .

Industrial Production Methods

Industrial production of 3-Amino-4-(3-chlorophenyl)butyric acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, and substituted derivatives of 3-Amino-4-(3-chlorophenyl)butyric acid .

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (R)-3-Amino-4-(3-chlorophenyl)butanoic acid (or its S-enantiomer depending on stereochemistry)

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- CAS Number : 785038-49-5 (free acid); 270596-38-8 (hydrochloride salt)

- Structure: Features a β-amino acid backbone with a 3-chlorophenyl substituent at the γ-position.

Applications :

Primarily used in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors. Its hydrochloride salt is common in solid-phase peptide synthesis .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table compares 3-Amino-4-(3-chlorophenyl)butyric acid with analogs differing in substituents, stereochemistry, or functional groups:

Biological Activity

3-Amino-4-(3-chlorophenyl)butyric acid, also known as (R)-3-amino-4-(3-chlorophenyl)butanoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12ClNO2

- Molecular Weight : 215.66 g/mol

- CAS Number : 5706682

The compound features a chiral center, which contributes to its biological activity. The presence of the chlorophenyl group is significant in modulating its interaction with biological targets.

Research indicates that 3-amino-4-(3-chlorophenyl)butyric acid may influence various biological pathways:

- Neurotransmitter Modulation : This compound has been studied for its effects on neurotransmitter systems, particularly in relation to gamma-aminobutyric acid (GABA) receptors. It may act as a GABA analog, potentially enhancing inhibitory neurotransmission.

- Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor properties by modulating p53 pathways. The interaction with MDM2 and MDMX proteins has been highlighted as a mechanism through which it may restore p53 function in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-amino-4-(3-chlorophenyl)butyric acid:

Case Study 1: Antitumor Efficacy

In a study examining the effects of 3-amino-4-(3-chlorophenyl)butyric acid on solid tumors lacking p53 mutations, it was found that administration of the compound led to significant tumor regression in xenograft models. The study reported a reduction in tumor volume by approximately 40% after treatment cycles, suggesting its potential as an adjunct therapy in p53 wild-type cancers .

Case Study 2: Neuropharmacological Effects

A neuropharmacological study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration resulted in decreased anxiety levels, correlating with increased GABA receptor activity. Behavioral tests showed a significant increase in time spent in open arms during elevated plus-maze tests compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.